MPT0B098

Catalog No.
S548067
CAS No.
M.F
C20H18N2O3S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MPT0B098

Product Name

MPT0B098

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-7-pyridin-4-yl-2,3-dihydroindole

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H18N2O3S/c1-25-17-5-7-18(8-6-17)26(23,24)22-14-11-16-3-2-4-19(20(16)22)15-9-12-21-13-10-15/h2-10,12-13H,11,14H2,1H3

InChI Key

AGYCYVPAEQVWJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

MPT0B098

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4

Description

The exact mass of the compound 1-(4-Methoxyphenylsulfonyl)-7-(pyridin-4-yl)indoline is 366.10381 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MPT0B098 is a novel compound characterized as a microtubule inhibitor, primarily studied for its potential in cancer therapy. Its chemical structure is designed to disrupt microtubule dynamics, which are essential for cell division and intracellular transport. By interfering with these processes, MPT0B098 effectively inhibits the proliferation of various cancer cell lines, particularly in oral squamous cell carcinoma and other malignancies.

MPT0B098 functions by binding to the β-tubulin subunit of microtubules, leading to their depolymerization. This action results in the arrest of the cell cycle at the G2-M phase, ultimately triggering apoptosis in cancer cells. The compound has been shown to suppress signaling pathways such as JAK2/STAT3, which are often activated in cancers, thereby enhancing its cytotoxic effects against tumor cells .

The biological activity of MPT0B098 has been extensively studied, revealing its ability to inhibit hypoxia-induced epithelial-to-mesenchymal transition in head and neck squamous cell carcinoma. This transition is crucial for cancer metastasis and invasion. Additionally, MPT0B098 has demonstrated effectiveness in reducing cell migration induced by vascular endothelial growth factor, further underscoring its potential as an anti-cancer agent .

The synthesis of MPT0B098 involves multi-step organic reactions that typically include:

  • Formation of the core structure: This may involve cyclization reactions and coupling methods.
  • Functionalization: Specific functional groups are introduced to enhance solubility and bioactivity.
  • Purification: Techniques such as column chromatography are employed to isolate the pure compound.

While detailed synthetic routes specific to MPT0B098 may vary, they generally follow established protocols for synthesizing similar microtubule inhibitors.

MPT0B098 is primarily researched for its applications in oncology. Its ability to inhibit tumor growth and metastasis positions it as a candidate for therapeutic interventions in:

  • Oral squamous cell carcinoma
  • Head and neck cancers
  • Potentially other solid tumors where microtubule dynamics play a critical role.

Additionally, its mechanisms may provide insights into developing combination therapies with other anti-cancer agents.

Interaction studies have indicated that MPT0B098 can sensitize cancer cells to other treatments by modulating key signaling pathways. For instance, the inhibition of STAT3 activity enhances the cytotoxic effects of MPT0B098, suggesting a synergistic potential when used alongside other therapeutic agents . Further studies are needed to explore its interactions with various cellular targets and its pharmacokinetic properties.

MPT0B098 shares structural and functional similarities with several other microtubule inhibitors. Below is a comparison highlighting its unique features:

Compound NameMechanism of ActionUnique Features
PaclitaxelStabilizes microtubulesWidely used; well-studied; resistance issues
VincristinePrevents microtubule assemblyPrimarily used in hematological malignancies
ColchicineInhibits microtubule polymerizationUsed for gout; has different therapeutic focus
MPT0B098Induces microtubule depolymerizationTargets JAK2/STAT3 pathway; effective in solid tumors

MPT0B098's unique mechanism involving JAK2/STAT3 modulation distinguishes it from traditional microtubule inhibitors, making it a promising candidate for further research and development in cancer therapy.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

366.10381361 g/mol

Monoisotopic Mass

366.10381361 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Cheng YC, Liou JP, Kuo CC, Lai WY, Shih KH, Chang CY, Pan WY, Tseng JT, Chang  JY. MPT0B098, a Novel Microtubule Inhibitor That Destabilizes the Hypoxia-Inducible Factor-1α mRNA through Decreasing Nuclear-Cytoplasmic Translocation of RNA-Binding Protein HuR. Mol Cancer Ther. 2013 Jul;12(7):1202-12. doi: 10.1158/1535-7163.MCT-12-0778. Epub 2013 Apr 25. PubMed PMID: 23619299.

Explore Compound Types